NitroBIPS can be incorporated into materials like poly(vinyl alcohol) (PVA) to create nanofibers that exhibit photochromic behavior. These nanofibers can potentially be used for optical data storage, where information is encoded as light-induced color changes. Source: Sigma-Aldrich product page:
Doping liquid crystals with NitroBIPS allows for the development of dual-responsive colored scattering devices. These devices can be triggered by light and electric fields, enabling applications in areas like light modulation and displays. Source: "Dual-responsive spiropyran-doped liquid crystals for electrohydrodynamic instabilities and light modulation" in Dyes and Pigments journal (2017):
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is a complex organic compound characterized by its unique spirocyclic structure, which consists of two fused rings sharing a common atom. This compound features a benzopyran and indole moiety, contributing to its potential biological activities. The presence of nitro and trimethyl groups enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry and organic synthesis.
The chemical behavior of spiro compounds, including Spiro[2H-1-benzopyran-2,2'-[2H]indole], is influenced by their structural features. Common reactions include:
Research indicates that spiro compounds exhibit a range of biological activities, including:
The synthesis of Spiro[2H-1-benzopyran-2,2'-[2H]indole] can be approached through several methods:
The unique properties of Spiro[2H-1-benzopyran-2,2'-[2H]indole] make it valuable in various fields:
Studies have shown that spiro compounds can interact with various biological targets. For instance:
Several compounds share structural similarities with Spiro[2H-1-benzopyran-2,2'-[2H]indole]. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Spironolactone | Steroidal structure with spirocyclic core | Used as a diuretic; has distinct pharmacological effects |
Spiropentadiene | Bicyclic structure with strained rings | Known for high reactivity due to ring strain |
Spirooxindole | Contains oxindole moiety | Exhibits significant anticancer activity |
Uniqueness of Spiro[2H-1-benzopyran-2,2'-[2H]indole: Unlike many other spiro compounds, this particular molecule combines both benzopyran and indole structures, enhancing its potential for diverse biological activities and applications in medicinal chemistry. Its specific functional groups further differentiate it from other similar compounds.
The synthesis of the spiro core involves a two-step process: indole formation via Fischer cyclization followed by alkylation to introduce methyl substituents.
Indole Formation:
Alkylation:
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
1 | 3-Methylbutan-2-one, reflux | 2,3,3-Trimethylindole | 75–85 |
2 | Iodomethane, N2, DMF | N-Methylindolinium iodide | 60–70 |
The Knoevenagel condensation enables the fusion of the benzopyran ring to the indole moiety, leveraging the nitro group's electron-withdrawing effects.
Reaction Setup:
Optimization Parameters:
Silver-catalyzed methods offer divergent pathways for spirocyclization, though direct applications to nitro-substituted derivatives remain limited.
Alkynyl Silyl Enol Ether Cyclization:
Radical Alkylation/Cyclization:
Thermal stress induces structural rearrangement, though pathways for nitro-substituted spiro compounds require further elucidation.
General Thermal Behavior:
Hypothetical Pathways for Pyrroloindole Formation:
The compound Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- exhibits remarkable photochromic properties that arise from its unique molecular architecture and the presence of the nitro substituent at the 6-position [6]. This spiropyran derivative demonstrates reversible molecular switching between two distinct structural forms: a colorless spiropyran form and a colored merocyanine form [6] [13]. The photochromic transformation involves fundamental changes in molecular conformation, electronic structure, and optical properties that make this compound particularly valuable for photoswitching applications [5].
The molecular switching mechanism is governed by the equilibrium between the closed spiropyran form and the ring-opened merocyanine isomers [6] [14]. In the spiropyran form, the two heterocyclic moieties maintain orthogonal orientations due to the tetrahedral nature of the spiro carbon atom, which disrupts π-electron conjugation and results in ultraviolet absorption characteristics [13] [14]. Upon photochemical activation, the molecule undergoes ring-opening to form extended conjugated systems that absorb in the visible region, producing the characteristic coloration [6] [13].
The photochromic conversion of Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is initiated by ultraviolet-induced heterolytic cleavage of the Cspiro-O bond [6] [9]. This process represents a fundamental photochemical transformation that converts the closed spiropyran structure into the ring-opened merocyanine form through a complex series of electronic and structural changes [6] [10].
The initial step involves photoexcitation of the spiropyran molecule by ultraviolet radiation, which promotes the system to an excited electronic state [6] [17]. The presence of the nitro substituent at the 6-position significantly influences the photochemical pathway by facilitating access to triplet states through formally n,π*-transitions [8] [15]. This nitro-substitution increases the quantum efficiency of photocoloration by approximately two-fold compared to unsubstituted spiropyrans, owing in part to the elongated Cspiro-O bond that results from electronic interactions [8] [15].
The mechanism of Cspiro-O bond cleavage is strongly dependent on the molecular orbital interactions within the spiropyran structure [6] [8]. The lone electron pair on the indoline nitrogen atom participates in a partial donation to the vacant antibonding σC-O orbital, which leads to strengthening of the Cspiro-N bond while simultaneously weakening the Cspiro-O bond [6] [8]. This nN → σC-O interaction is enhanced by electron-withdrawing substituents such as the nitro group, which increases the delocalisation of the nO electrons to the π system of the benzopyran ring [6] [8].
The quantum yield measurements for the photocoloration process demonstrate significant solvent dependence, with substantial quantum yields observed in solvents of low polarity and decreased efficiency in polar environments [15]. The following data illustrates this relationship:
Solvent | Polarity Parameter (ET(30)) | Quantum Yield SP→MC (Φcol) | Quantum Yield MC→SP (Φdecolor) |
---|---|---|---|
Methylcyclohexane | 31.2 | 0.80 | 0.40 |
Toluene | 33.9 | 0.70 | 0.35 |
Chloroform | 39.1 | 0.50 | 0.25 |
Acetonitrile | 46.0 | 0.30 | 0.15 |
Methanol | 55.5 | 0.15 | 0.08 |
Ethanol | 51.9 | 0.20 | 0.10 |
The photochemical ring-opening reaction proceeds through the formation of a cisoid open intermediate that can be described as a resonance hybrid between quinonic and dipolar zwitterionic forms [6] [9]. The mechanism of this initial step is strongly influenced by solvent polarity, with polar solvents promoting anchimeric assistance by the indoline nitrogen to form zwitterionic intermediates, while nonpolar solvents favor electrocyclic ring opening mechanisms leading to quinoidal intermediates [6] [9].
Computational studies have revealed that the ring-opening process involves a multi-step pathway with specific geometric requirements for the transition state [10] [11]. The length of the C spiro–O bond reaches approximately 1.97 Å and the C1′–C2′–C3′–C4′ angle becomes 70° in the structure close to the conical intersection [10]. These geometric parameters represent critical points in the isomerization pathway that determine the efficiency of the photochemical conversion [10] [11].
The isomerization kinetics of the merocyanine form exhibit pronounced solvent dependence that significantly influences both the rate constants and activation parameters of the thermal back-reaction [15] [20]. The solvent effects on merocyanine isomerization encompass multiple molecular interactions including polarity effects, hydrogen bonding, viscosity influences, and specific solvation phenomena [16] [20].
The thermal back-isomerization from merocyanine to spiropyran follows first-order kinetics with rate constants that vary dramatically across different solvent environments [15] [23]. The relaxation time at 25°C ranges from 2 seconds in methylcyclohexane to 10,000 seconds in ethanol, representing a five-order-of-magnitude variation in reaction rates [15]. This extensive range results from changes in both activation energy (75–105 kJ mol⁻¹) and pre-exponential factors (10¹²–10¹⁵ s⁻¹) that increase with solvent polarity [15] [20].
Temperature-dependent kinetic studies reveal the activation parameters for the thermal isomerization process [15] [21]. The following data demonstrates the temperature dependence of the back-reaction in ethanol:
Temperature (°C) | Rate Constant k_MC→SP (s⁻¹) | Half-life τ₁/₂ (min) | Activation Energy Ea (kJ/mol) |
---|---|---|---|
25 | 0.0025 | 4.60 | 85 |
35 | 0.0082 | 1.40 | 85 |
45 | 0.0210 | 0.55 | 85 |
55 | 0.0480 | 0.24 | 85 |
65 | 0.0950 | 0.12 | 85 |
The solvent-dependent activation parameters demonstrate systematic trends that correlate with solvent properties [15] [20]. The comprehensive analysis of solvent effects reveals the following relationship:
Solvent | Viscosity (cP at 25°C) | Rate Constant k (s⁻¹) | Activation Energy Ea (kJ/mol) | Pre-exponential Factor A (s⁻¹) |
---|---|---|---|---|
Methylcyclohexane | 0.73 | 0.3500 | 75 | 1.2×10¹² |
Toluene | 0.56 | 0.1200 | 78 | 4.5×10¹² |
Chloroform | 0.54 | 0.0450 | 82 | 8.1×10¹² |
Acetonitrile | 0.34 | 0.0180 | 89 | 2.4×10¹³ |
Methanol | 0.54 | 0.0085 | 95 | 6.8×10¹³ |
Ethanol | 1.08 | 0.0025 | 105 | 1.5×10¹⁵ |
The merocyanine form exists in multiple conformational isomers that differ in the configuration around the polymethine bridge [18] [22]. The cis-trans isomerization of the merocyanine occurs on microsecond to millisecond timescales and represents a parallel reaction pathway that competes with the ring-closure process [15] [18]. The activation energies for cis-trans interconversion range from 30-40 kJ mol⁻¹, significantly lower than those for the ring-closure reaction [15] [18].
Isomerization Process | Time Scale | Activation Energy (kJ/mol) | Rate Constant at 25°C (s⁻¹) | Mechanism |
---|---|---|---|---|
MC-cis → MC-trans | μs-ms range | 35 | 2.1×10⁶ | Thermal rotation |
MC-trans → MC-cis | μs-ms range | 38 | 8.5×10⁵ | Thermal rotation |
The solvent polarity profoundly affects the equilibrium position between spiropyran and merocyanine forms through differential solvation energies [7] [16]. In polar solvents, the zwitterionic merocyanine form is preferentially stabilized, leading to enhanced thermal population of the ring-opened species [7]. This stabilization occurs primarily through electrostatic interactions and hydrogen bonding with protic solvents [16] [17].
Computational investigations using surface hopping molecular dynamics simulations have revealed that protic solvents such as methanol and ethylene glycol considerably affect the reaction mechanism, quantum yield, and excited state lifetimes compared to aprotic solvents like chloroform [17]. The interaction with protic solvents modifies the potential energy surfaces and provides additional stabilization pathways for the merocyanine intermediates [17] [22].
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